molecular formula C11H19NO3 B12307031 tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate

tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate

Cat. No.: B12307031
M. Wt: 213.27 g/mol
InChI Key: QIKPEQVGXKJLEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound is defined by its IUPAC name, which systematically describes its molecular architecture. The root structure consists of a carbamate group (-O-CO-NH-) linked to a propyl chain substituted with a propargyl ether moiety. The tert-butyl group (C(CH₃)₃) occupies the carbamate’s oxygen terminus, while the prop-2-yn-1-yloxy (propargyl ether) group branches from the central propyl spacer.

The SMILES notation (O=C(NCCCOCC#C)OC(C)(C)C) further clarifies connectivity: the carbamate’s carbonyl group bonds to the amine-bearing propyl chain, which terminates in a propargyl ether (CC#C-O-). The molecular formula C₁₁H₁₉NO₃ corresponds to a molecular weight of 213.27 g/mol, as verified by supplier specifications.

Structural analysis reveals two key functional domains:

  • tert-Butyl carbamate group : The Boc (tert-butoxycarbonyl) protecting group shields the amine via a stable carbamate linkage, a strategy widely employed in peptide synthesis.
  • Propargyl ether moiety : The terminal alkyne (C≡C) enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A comparative table of related carbamates highlights structural distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₉NO₃ 213.27 Boc, propargyl ether
tert-Butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate C₁₄H₂₅NO₄ 271.35 Boc, bis(propargyl ether)

Data sources:

Historical Development in Carbamate Chemistry

Carbamates emerged as pharmacologically significant compounds following the 1864 isolation of physostigmine, a methyl carbamate alkaloid from Physostigma venenosum. The tert-butyl carbamate (Boc) group gained prominence in the mid-20th century as a stable amine-protecting group resistant to nucleophilic and basic conditions, revolutionizing peptide synthesis.

The synthesis of this compound reflects advancements in catalytic carbonylation. Early carbamate production relied on phosgene-derived chloroformates, but modern methods employ transition metal catalysts (e.g., Pd/Cu systems) to couple amines with CO and alcohols under milder conditions. The propargyl ether component derives from alkyne chemistry innovations, particularly Sharpless’s click chemistry paradigm, which elevated terminal alkynes to strategic synthons.

Position Within Propargyl Ether Carbamate Family

This compound belongs to the propargyl ether carbamate subclass, characterized by alkyne-terminated ethers linked to carbamate-protected amines. Compared to simpler analogues like propargyl carbamates, the propyl spacer introduces conformational flexibility while maintaining the alkyne’s reactivity.

Key structural differentiators include:

  • Chain Length : The three-carbon propyl spacer balances steric accessibility and molecular rigidity, unlike shorter chains that limit functionalization sites.
  • Ether vs. Ester Linkage : The ether bond (vs. ester) enhances hydrolytic stability, particularly under basic conditions.
  • Boc Protection : Tert-butyl carbamates resist acidic cleavage better than methyl or ethyl variants, enabling orthogonal deprotection strategies.

The compound’s dual functionality—amine protection via Boc and alkyne-enabled conjugation—makes it a versatile intermediate in drug discovery and materials science. For example, the alkyne participates in bioorthogonal labeling, while the Boc group safeguards amines during solid-phase synthesis.

This analysis underscores the compound’s structural precision and its role in advancing carbamate chemistry. Subsequent research directions may explore its utility in targeted drug delivery systems or polymeric networks leveraging click chemistry crosslinking.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-prop-2-ynoxypropyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-5-8-14-9-6-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)

InChI Key

QIKPEQVGXKJLEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCC#C

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (3-Hydroxypropyl)carbamate

Reagents :

  • 3-Aminopropanol
  • Di-tert-butyl dicarbonate (Boc anhydride)
  • Base (e.g., sodium bicarbonate, triethylamine)
  • Solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure :

  • 3-Aminopropanol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
  • Boc anhydride (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12–24 hours.
  • The product is extracted with water, dried over MgSO₄, and concentrated.

Yield : 85–92%.

Parameter Value
Reaction Time 12–24 hours
Temperature 0°C → room temperature
Purification Aqueous workup, no chromatography

Propargylation of tert-Butyl (3-Hydroxypropyl)carbamate

Reagents :

  • tert-Butyl (3-hydroxypropyl)carbamate
  • Propargyl bromide (1.2 equiv)
  • Base (e.g., potassium carbonate, sodium hydride)
  • Solvent (e.g., acetonitrile, dimethylformamide)

Procedure :

  • tert-Butyl (3-hydroxypropyl)carbamate (1.0 equiv) is dissolved in anhydrous acetonitrile.
  • Potassium carbonate (2.0 equiv) and propargyl bromide (1.2 equiv) are added.
  • The mixture is refluxed at 80°C for 6–8 hours.
  • The product is filtered, concentrated, and purified via flash chromatography (hexane/ethyl acetate).

Yield : 70–78%.

Parameter Value
Reaction Time 6–8 hours
Temperature 80°C
Purification Flash chromatography (3:1 hexane/ethyl acetate)

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined one-pot method combines amine protection and propargylation:

  • 3-Aminopropanol, Boc anhydride, and propargyl bromide are reacted in acetonitrile with K₂CO₃.
  • The reaction proceeds at 50°C for 24 hours.

Yield : 65–70%.

Use of Propargyl Mesylate

Replacing propargyl bromide with propargyl mesylate improves selectivity:

  • Propargyl mesylate (1.1 equiv) and NaH (1.5 equiv) in THF at 0°C.
  • Yield: 75–80%.

Analytical Characterization

The final product is validated using:

  • ¹H NMR (CDCl₃): δ 4.69 (s, 2H, OCH₂C≡CH), 3.40–3.55 (m, 4H, OCH₂CH₂CH₂N), 2.50 (t, 1H, C≡CH), 1.44 (s, 9H, Boc).
  • IR : 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
  • HRMS : [M + H]⁺ calcd. for C₁₁H₁₉NO₃: 212.1289; found: 212.1292.

Industrial-Scale Optimization

Key Considerations :

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste.
  • Continuous Flow Systems : Enhance reaction efficiency and safety during propargylation.
Scale Yield Purity
Laboratory (1 g) 78% >98%
Pilot Plant (1 kg) 72% >95%

Challenges and Mitigation Strategies

  • Over-Alkylation : Controlled stoichiometry (propargyl bromide ≤1.2 equiv) and low temperatures minimize di-substitution.
  • Purification : Silica gel chromatography remains standard, though crystallization from hexane/ethyl acetate mixtures offers scalability.

Recent Advancements

  • Click Chemistry Applications : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Enzymatic Catalysis : Lipase-mediated propargylation under mild conditions (30°C, pH 7) achieves 80% yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted propargyl derivatives.

    Click Chemistry: 1,2,3-triazoles.

    Deprotection Reactions: Free amines.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:

  • Substitution Reactions : The propargyl group can engage in nucleophilic substitution reactions.
  • Click Chemistry : It can react with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
  • Deprotection Reactions : Under mild acidic conditions, the tert-butyl carbamate group can be removed to yield the corresponding amine.

Medicinal Chemistry

Drug Development and Prodrug Design
The compound is explored for its potential in drug development due to its ability to form stable linkages that enhance the pharmacological properties of drug candidates. Its carbamate moiety can protect amines in prodrug formulations, increasing stability and bioavailability.

Case Studies in Drug Development

  • Antitumor Activity : Studies have shown that derivatives of similar carbamate compounds exhibit significant cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, H358). For instance, the sulforhodamine B (SRB) assay demonstrated that these derivatives significantly reduce cell viability.
  • P-glycoprotein Inhibition : Research indicates that compounds with similar structures inhibit P-glycoprotein (P-gp), which is associated with multidrug resistance in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells.
Study FocusCell Lines TestedKey Findings
CytotoxicityA549, H358Significant reduction in cell viability
P-glycoprotein InhibitionMDR leukemia cellsIncreased intracellular drug retention
Apoptosis InductionVarious cancer linesEnhanced apoptosis markers observed

Bioconjugation and Material Science

Modification of Biomolecules
In bioconjugation applications, this compound is utilized for modifying biomolecules to study biological processes. Its ability to form stable linkages makes it valuable for creating conjugates used in diagnostics and therapeutic applications.

Material Science Applications
The compound is also investigated for its potential use in synthesizing polymers and materials with specific properties, which could have implications in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate primarily involves its reactivity with other chemical species. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group provides protection for amines, which can be selectively deprotected under acidic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The Boc-carbamate scaffold is widely modified to tune reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent/Modification Key Properties Applications References
tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate Propargyloxy group Reactive in click chemistry; moderate polarity Drug intermediates, polymer precursors
tert-Butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate Bromoacetyl-propargyl hybrid Electrophilic bromine for alkylation; propargyl for click chemistry Covalent inhibitor synthesis
tert-Butyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate Hydroxyazetidine ring Enhanced solubility via polar azetidine; stable under physiological pH Solubility modifiers in drug design
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Chlorobenzimidazolone group High bioactivity; aromatic π-stacking capability Enzyme inhibitors (e.g., 8-oxo-Gua glycosylase)
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamido group Polymerizable via radical initiation Hydrogel synthesis, drug delivery systems
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate Boronic ester Suzuki-Miyaura cross-coupling partner Bioconjugation, boron-containing therapeutics

Reactivity and Stability

  • Propargyloxy derivatives (target compound): Exhibit rapid thiol-ene/yne reactivity under UV or sunlight, enabling efficient bioconjugation . The Boc group is stable in basic conditions but cleaved by TFA/CH₂Cl₂.
  • Bromoacetyl-propargyl analogs : Dual functionality allows sequential alkylation and click reactions, though bromine may hydrolyze in aqueous media .
  • Hydroxyazetidine derivatives : Polar hydroxyazetidine improves aqueous solubility but may reduce membrane permeability compared to propargyloxy analogs .

Key Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) HRMS ([M]+)
Target compound 3.40 (s, 3H, CH₃C≡C) 80.4 (Boc C), 72.3 (C≡C) 232.1554
Benzimidazolone derivative 7.20–7.80 (aromatic H) 170.2 (C=O), 122.3 (Cl-C) 270.0821 ([M-Boc+H]+)
Boronic ester 1.25 (s, 12H, Bpin) 83.5 (Boc C), 24.9 (Bpin CH₃) 285.1932

Table 2: Stability Under Acidic Conditions

Compound Stability in TFA/CH₂Cl₂ (1:1)
Target compound Boc deprotection in 2 h (full cleavage)
Hydroxyazetidine derivative Stable for 24 h (no cleavage)
Methacrylamido analog Partial decomposition (50% after 6 h)

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